molecular formula C30H32N4O4 B2537840 2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034508-55-7

2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2537840
CAS No.: 2034508-55-7
M. Wt: 512.61
InChI Key: IGYDJBQENRYITF-UHFFFAOYSA-N
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Description

2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C30H32N4O4 and its molecular weight is 512.61. The purity is usually 95%.
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Biological Activity

The compound 2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into distinct functional groups:

  • Benzo[de]isoquinoline core : Known for its diverse biological activities.
  • Piperazine ring : Often associated with neuroactive properties.
  • Morpholine moiety : Implicated in various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine and morpholine components are known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to significant effects on mood, cognition, and behavior.

Key Mechanisms:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmission.
  • Enzyme Inhibition : It has been suggested that similar compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in synaptic clefts .
  • Cell Signaling Pathways : Interaction with G-protein coupled receptors (GPCRs) could alter downstream signaling pathways, affecting cellular responses.

Biological Activity and Pharmacological Effects

Research indicates several potential pharmacological applications for this compound:

1. Antidepressant Activity

Studies have shown that derivatives of piperazine can exhibit antidepressant-like effects in animal models. The interaction with serotonin receptors is a key factor in this activity .

2. Anticancer Potential

The benzo[de]isoquinoline structure has been linked to anticancer properties. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells .

3. Neuroprotective Effects

Research on related compounds indicates potential neuroprotective effects, possibly through the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantIncreased serotonin levels
AnticancerInduction of apoptosis
NeuroprotectiveReduced oxidative stress
Enzyme InhibitionInhibition of acetylcholinesterase

Case Study 1: Antidepressant Efficacy

In a study assessing the antidepressant potential of piperazine derivatives, it was found that certain modifications led to increased binding affinity at serotonin receptors, resulting in significant behavioral changes in rodent models.

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the anticancer properties of benzo[de]isoquinoline derivatives highlighted the ability of these compounds to trigger apoptotic pathways in breast cancer cell lines, suggesting a promising avenue for therapeutic development.

Properties

IUPAC Name

2-[2-[4-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O4/c35-27(33-18-19-38-26(20-33)22-6-2-1-3-7-22)21-32-14-12-31(13-15-32)16-17-34-29(36)24-10-4-8-23-9-5-11-25(28(23)24)30(34)37/h1-11,26H,12-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYDJBQENRYITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N5CCOC(C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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